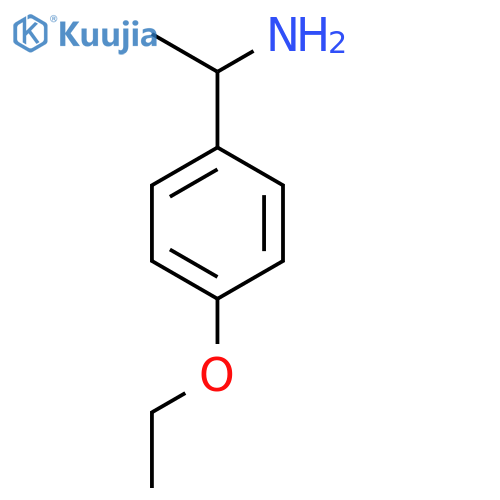Cas no 104294-63-5 (1-(4-Ethoxyphenyl)ethanamine)

1-(4-Ethoxyphenyl)ethanamine structure
商品名:1-(4-Ethoxyphenyl)ethanamine
1-(4-Ethoxyphenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Ethoxyphenyl)ethanamine
- 1-(4-ETHOXY-PHENYL)-ETHYLAMINE
- Benzenemethanamine,4-ethoxy-a-methyl-
- Benzylamine, p-ethoxy-alpha-methyl-
- BRN 3239767
- p-Ethoxy-alpha-methylbenzylamine
- Benzenemethanamine, 4-ethoxy-alpha-methyl-, (alphaR)-
- LS-43355
- SCHEMBL8285036
- Oprea1_852270
- BBL036330
- VS-13423
- C77727
- AKOS016051747
- DTXSID50908906
- FT-0654518
- HMS1673J07
- BB 0259256
- 104294-63-5
- CS-0299388
- Oprea1_086219
- 1-(4-ethoxyphenyl)ethan-1-amine
- MFCD01123261
- Z203884180
- FT-0677181
- SB76559
- EN300-25378
- AKOS000124238
- STK346727
-
- MDL: MFCD01123261
- インチ: 1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
- InChIKey: LQISONQSSGPXMA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)C(C)N
計算された属性
- せいみつぶんしりょう: 165.11545
- どういたいしつりょう: 165.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 258.1±23.0 °C at 760 mmHg
- フラッシュポイント: 107.4°C
- 屈折率: 1.517
- PSA: 35.25
- LogP: 2.80530
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1-(4-Ethoxyphenyl)ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Ethoxyphenyl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011473-500mg |
1-(4-Ethoxyphenyl)ethanamine |
104294-63-5 | 500mg |
1527.0CNY | 2021-07-13 | ||
| Enamine | EN300-25378-10.0g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 95.0% | 10.0g |
$443.0 | 2025-03-21 | |
| Enamine | EN300-25378-2.5g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 95.0% | 2.5g |
$142.0 | 2025-03-21 | |
| Advanced ChemBlocks | P42866-1G |
1-(4-Ethoxyphenyl)ethanamine |
104294-63-5 | 95% | 1g |
$335 | 2024-05-21 | |
| Advanced ChemBlocks | P42866-5G |
1-(4-Ethoxyphenyl)ethanamine |
104294-63-5 | 95% | 5g |
$1110 | 2024-05-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011473-500mg |
1-(4-Ethoxyphenyl)ethanamine |
104294-63-5 | 500mg |
1527CNY | 2021-05-07 | ||
| Enamine | EN300-25378-5.0g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 95.0% | 5.0g |
$276.0 | 2025-03-21 | |
| Enamine | EN300-25378-1g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 90% | 1g |
$105.0 | 2023-09-14 | |
| Enamine | EN300-25378-10g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 90% | 10g |
$443.0 | 2023-09-14 | |
| Enamine | EN300-25378-5g |
1-(4-ethoxyphenyl)ethan-1-amine |
104294-63-5 | 90% | 5g |
$272.0 | 2023-09-14 |
1-(4-Ethoxyphenyl)ethanamine 関連文献
-
1. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
104294-63-5 (1-(4-Ethoxyphenyl)ethanamine) 関連製品
- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)
- 105321-50-4(1-(3,4-Diethoxyphenyl)ethanamine)
- 603945-50-2(1-(3-Ethoxyphenyl)ethanamine)
- 65746-45-4(1-4-(Benzyloxy)phenylethanamine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
